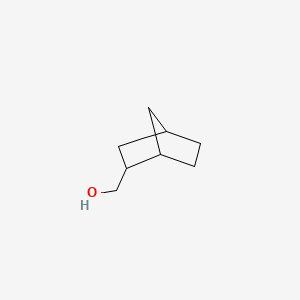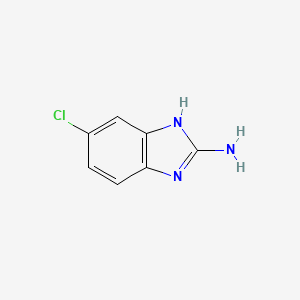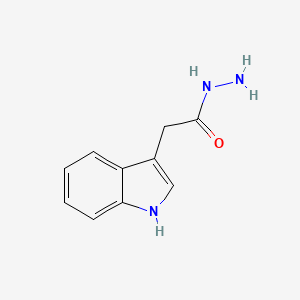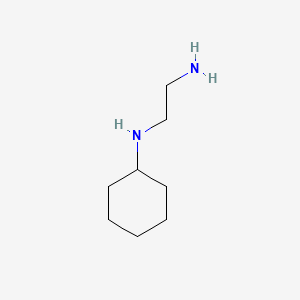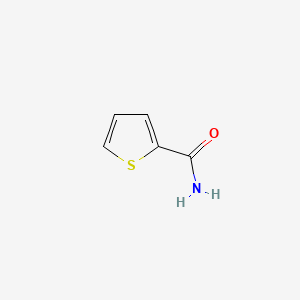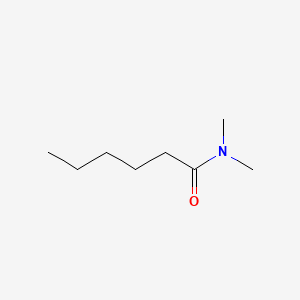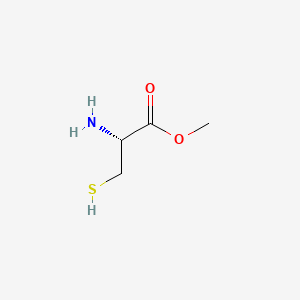
Mecysteine
Vue d'ensemble
Description
La mécystéine, également connue sous le nom de méthyl ester de la cystéine, est un composé organique de formule HSCH₂CH(NH₂)CO₂CH₃. C'est l'ester méthylique de l'acide aminé cystéine. La mécystéine est principalement connue pour son activité mucolytique, ce qui signifie qu'elle aide à décomposer le mucus, le rendant plus facile à expulser des voies respiratoires. Ce composé est utilisé dans le traitement des troubles respiratoires chroniques et aigus associés à une toux productive .
Applications De Recherche Scientifique
La mécystéine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme élément de base pour la synthèse de N,S-hétérocycles.
Biologie : Étudiée pour ses effets sur les glycoprotéines du mucus dans les cellules sécrétrices trachéales.
Industrie : Utilisée dans la production de produits pharmaceutiques et comme antioxydant dans diverses formulations.
5. Mécanisme d'action
La mécystéine exerce ses effets mucolytiques en rompant certaines des liaisons chimiques entre les molécules de mucus. Cette action réduit la viscosité du mucus, le rendant plus facile à expulser des voies respiratoires. Le composé cible les glycoprotéines du mucus, conduisant à des changements dans le comportement de ces protéines et facilitant le démoussage .
Composés similaires :
Acétylcystéine : Un autre agent mucolytique utilisé pour traiter les affections respiratoires. Il agit également comme antioxydant.
Carbocysteine : Similaire à la mécystéine, elle est utilisée pour réduire la viscosité du mucus.
Erdostéine : Un mucolytique avec des propriétés anti-inflammatoires supplémentaires.
Unicité de la mécystéine : La mécystéine est unique en raison de sa structure d'ester spécifique, qui lui permet d'être utilisée comme élément de base pour la synthèse de divers hétérocycles. De plus, son efficacité à décomposer le mucus et sa stabilité sous forme de chlorhydrate en font un composé précieux dans les applications médicales et industrielles .
Mécanisme D'action
Target of Action
Mecysteine is known as a mucolytic agent . Its primary target is the mucus glycoproteins . These glycoproteins are the main components of mucus, which is a protective layer in various parts of the body, including the respiratory tract. Mucus plays a crucial role in trapping and clearing foreign particles and pathogens .
Mode of Action
This compound interacts with its primary targets, the mucus glycoproteins, by breaking some of the chemical bonds between the molecules in mucus . This action results in the breakdown of mucus, making it less viscous and easier to expel from the body .
Biochemical Pathways
By breaking down mucus, this compound may affect the body’s ability to trap and clear foreign particles and pathogens, potentially influencing immune response and respiratory health .
Pharmacokinetics
It is known that this compound is given orally in a usual dose of 200 mg three times daily before meals, reduced to 200 mg twice daily after 6 weeks . This suggests that this compound is well-absorbed orally and is likely metabolized and excreted by the body in a manner that allows for multiple daily dosing .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the breakdown of mucus. By breaking the chemical bonds between mucus molecules, this compound reduces the viscosity of mucus, making it easier to expel from the body . This can help clear the airways in conditions where mucus buildup is a problem, such as in certain respiratory disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound For example, factors such as diet, lifestyle, and the presence of other medications can potentially affect how this compound is absorbed, distributed, metabolized, and excreted in the body. It is always recommended to take this compound as directed by a healthcare provider and to discuss any potential environmental factors that may affect its use .
Analyse Biochimique
Biochemical Properties
Mecysteine plays a significant role in biochemical reactions, particularly in the depolymerization of mucus. It interacts with mucoproteins by cleaving disulfide bonds, which leads to the breakdown of mucus structure . This interaction is crucial for reducing the viscosity of mucus, thereby facilitating its removal from the respiratory system. This compound also interacts with enzymes such as cystathionine β-synthase and cystathionine γ-lyase, which are involved in the transsulfuration pathway, converting homocysteine to cysteine .
Cellular Effects
This compound affects various types of cells and cellular processes. In respiratory epithelial cells, this compound reduces the thickness of mucus by breaking down mucoproteins . This action helps in clearing the airways and improving respiratory function. This compound also influences cell signaling pathways related to inflammation and oxidative stress. By reducing mucus viscosity, it indirectly affects gene expression related to mucus production and secretion .
Molecular Mechanism
The molecular mechanism of this compound involves the cleavage of disulfide bonds within mucoproteins, leading to the depolymerization of mucus . This compound acts as a reducing agent, breaking the disulfide bonds and converting them into thiol groups. This reaction decreases the molecular weight and viscosity of mucus, making it easier to expel. This compound also interacts with enzymes involved in the transsulfuration pathway, facilitating the conversion of homocysteine to cysteine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under acidic conditions but can degrade in neutral or slightly alkaline environments . Long-term studies have shown that this compound maintains its mucolytic activity over extended periods, although its effectiveness may decrease slightly due to gradual degradation . In vitro studies have demonstrated that this compound can reduce mucus viscosity within hours of administration, with effects lasting for several days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces mucus viscosity without causing significant adverse effects . At higher doses, this compound can cause irritation of the respiratory tract and gastrointestinal disturbances . Threshold effects have been observed, where doses above a certain level do not significantly increase mucolytic activity but may increase the risk of adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the transsulfuration pathway . It interacts with enzymes such as cystathionine β-synthase and cystathionine γ-lyase, facilitating the conversion of homocysteine to cysteine. This compound also affects the levels of metabolites such as glutathione, which plays a crucial role in cellular antioxidant defense . By influencing these metabolic pathways, this compound helps maintain cellular redox balance and supports detoxification processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed to the respiratory tissues where it exerts its mucolytic effects . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The compound accumulates in the respiratory tract, where it breaks down mucus and improves airway clearance .
Subcellular Localization
The subcellular localization of this compound is primarily within the respiratory epithelial cells . This compound targets the mucus-producing cells and the mucus itself, breaking down its structure and reducing its viscosity . The compound may also interact with other cellular components involved in mucus production and secretion, although its primary action is on the mucus itself . This compound’s activity is influenced by its localization within the respiratory tract, where it can effectively reduce mucus viscosity and improve respiratory function .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La mécystéine peut être synthétisée par l'estérification de la L-cystéine avec du méthanol en présence de gaz chlorhydrique. La réaction implique généralement l'acide polyphosphorique comme catalyseur et un solvant organique comme agent de cristallisation .
Méthodes de production industrielle : En milieu industriel, le chlorhydrate de mécystéine est produit par réaction de la méthionine avec de l'acide chlorhydrique en présence de citrate de sodium. Cette méthode assure la stabilité du composé et est utilisée pour la production à grande échelle .
Types de réactions :
Oxydation : La mécystéine peut subir des réactions d'oxydation, où le groupe thiol (-SH) est oxydé pour former des disulfures.
Réduction : Les liaisons disulfure formées peuvent être réduites en groupes thiol.
Substitution : La mécystéine peut participer à des réactions de substitution nucléophile en raison de la présence du groupe thiol.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène, iode.
Agents réducteurs : Dithiothréitol, β-mercaptoéthanol.
Réactifs de substitution : Halogénures d'alkyle, chlorures d'acyle.
Principaux produits formés :
Oxydation : Disulfures.
Réduction : Groupes thiol.
Substitution : Thioéthers, thioesters.
Comparaison Avec Des Composés Similaires
Acetylcysteine: Another mucolytic agent used to treat respiratory conditions. It also acts as an antioxidant.
Carbocysteine: Similar to mecysteine, it is used to reduce mucus viscosity.
Erdosteine: A mucolytic with additional anti-inflammatory properties.
Uniqueness of this compound: this compound is unique due to its specific ester structure, which allows it to be used as a building block for the synthesis of various heterocycles. Additionally, its effectiveness in breaking down mucus and its stability in hydrochloride form make it a valuable compound in both medical and industrial applications .
Propriétés
IUPAC Name |
methyl (2R)-2-amino-3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYHPZGUONZRGO-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048365 | |
| Record name | Methyl L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; Sulfur-like odour | |
| Record name | L-Cysteine methyl ester hydrochloride | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2288/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble, Soluble (in ethanol) | |
| Record name | L-Cysteine methyl ester hydrochloride | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2288/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2485-62-3, 18598-63-5 | |
| Record name | L-Cysteine, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2485-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mecysteine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002485623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mecysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Mecysteine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6L463N3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does Mecysteine interact with antibiotics, and if so, how does this impact treatment?
A: Research suggests that this compound, alongside other L-cysteine derivatives, can potentially reduce the potency of certain antibiotics in vitro. [] This effect seems to be concentration-dependent, with higher concentrations of this compound leading to a more pronounced decrease in antibiotic effectiveness. The study tested this interaction on a range of antibiotics including ampicillin, amoxicillin, and erythromycin, noting varying degrees of impact. This finding highlights the importance of considering potential drug interactions when co-prescribing this compound with antibiotics.
Q2: Beyond its mucolytic properties, are there any other applications of this compound being explored?
A: Recent research explores this compound's potential in materials science, particularly in the development of metal-organic frameworks (MOFs). [] Specifically, a multivariate MOF incorporating this compound alongside L-serine demonstrated enhanced catalytic activity in hemiketalization reactions compared to MOFs composed solely of L-serine or this compound. This finding suggests that the combination of amino acids in MOF construction can lead to synergistic effects and improved catalytic performance, opening new avenues for this compound's application in materials science and catalysis.
Q3: How is this compound typically quantified in pharmaceutical formulations or biological samples?
A: One study employed flow injection analysis with chemiluminescence detection to determine this compound hydrochloride concentration in tablet formulations. [] This method demonstrated high sensitivity, with a detection limit of 9×10-8 g/mL, and good precision, with a relative standard deviation of 0.74%. The study successfully applied this technique to quantify this compound hydrochloride within the tested concentration range (2.0×10-7~8.0×10-6 g/mL), highlighting its potential for quality control in pharmaceutical production.
Q4: Has this compound been investigated as a potential biomarker for any diseases?
A: While not directly investigated as a biomarker itself, one study explored the serum levels of homocysteine, a metabolite related to cysteine metabolism, in patients with macrocytic anemia. [] Researchers observed significantly elevated homocysteine levels in patients with nutritional megaloblastic anemia compared to other types of macrocytic anemia or healthy controls. While this study focuses on homocysteine, it highlights the potential relevance of cysteine metabolism and its associated metabolites in understanding and potentially diagnosing hematological conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)
